molecular formula C12H17ClN4S B13844430 6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride

6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride

Cat. No.: B13844430
M. Wt: 284.81 g/mol
InChI Key: YZFNUEMZONDOSP-UHFFFAOYSA-N
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Description

6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is known for its significant biological activities and is used in various scientific research applications, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl thieno[2,3-d]pyrimidine with piperazine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to the desired biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Properties

Molecular Formula

C12H17ClN4S

Molecular Weight

284.81 g/mol

IUPAC Name

6-ethyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine;hydrochloride

InChI

InChI=1S/C12H16N4S.ClH/c1-2-9-7-10-11(14-8-15-12(10)17-9)16-5-3-13-4-6-16;/h7-8,13H,2-6H2,1H3;1H

InChI Key

YZFNUEMZONDOSP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCNCC3.Cl

Origin of Product

United States

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